molecular formula C7H13NO2 B13162901 1-(Cyclopropylamino)-3-methoxypropan-2-one

1-(Cyclopropylamino)-3-methoxypropan-2-one

Cat. No.: B13162901
M. Wt: 143.18 g/mol
InChI Key: OMJZZQSMYFQOSY-UHFFFAOYSA-N
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Description

1-(Cyclopropylamino)-3-methoxypropan-2-one is an organic compound characterized by the presence of a cyclopropylamino group attached to a methoxypropanone backbone

Preparation Methods

The synthesis of 1-(Cyclopropylamino)-3-methoxypropan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Cyclopropylamino)-3-methoxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropylamino)-3-methoxypropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylamino)-3-methoxypropan-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

1-(Cyclopropylamino)-3-methoxypropan-2-one can be compared with other similar compounds such as cyclopropane derivatives and methoxypropanone analogs. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and industrial researchers alike.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(cyclopropylamino)-3-methoxypropan-2-one

InChI

InChI=1S/C7H13NO2/c1-10-5-7(9)4-8-6-2-3-6/h6,8H,2-5H2,1H3

InChI Key

OMJZZQSMYFQOSY-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CNC1CC1

Origin of Product

United States

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